molecular formula C10H13NO2 B1463973 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine CAS No. 802037-18-9

7-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No.: B1463973
CAS No.: 802037-18-9
M. Wt: 179.22 g/mol
InChI Key: RKCMZVXMWWKKAH-UHFFFAOYSA-N
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Description

7-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine, also known as a benzopyran derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that allow it to interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The chemical formula for this compound is C10H13NO2C_{10}H_{13}NO_2. Its structural representation can be summarized as follows:

  • Molecular Formula : C₁₀H₁₃NO₂
  • SMILES Notation : COC1=CC2=C(C=C1)C(CCO2)N
  • InChI Key : RKCMZVXMWWKKAH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound's mode of action includes:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in neurotransmission, such as acetylcholinesterase and butyrylcholinesterase.
  • Cell Signaling Modulation : The compound can influence cell signaling pathways, affecting processes like cell proliferation and differentiation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzopyran derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM)
PC-37.84 - 16.2
MDA-MB-2317.84 - 16.2
U-87 MG7.84 - 16.2

The presence of hydroxyl groups in the structure enhances binding interactions with estrogen receptors, contributing to its anticancer activity .

Antioxidant and Anti-inflammatory Properties

Research indicates that benzopyran derivatives possess antioxidant properties that can mitigate oxidative stress by scavenging free radicals and reducing inflammation . These effects are crucial for preventing cellular damage associated with chronic diseases.

Case Studies

A notable case study involved the evaluation of the compound's effects on human melanoma cells, where it exhibited a substantial reduction in cell viability compared to untreated controls. The study reported an IC50 value significantly lower than that of standard chemotherapeutic agents.

Biochemical Pathways and Effects

The interaction of this compound with biochemical pathways can lead to:

  • Activation of Apoptosis : By modulating specific signaling pathways, the compound can induce programmed cell death in cancer cells.
  • Influence on Metabolic Processes : It has been shown to affect carbohydrate and lipid metabolism by interacting with relevant enzymes.

Properties

IUPAC Name

7-methoxy-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6,9H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCMZVXMWWKKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802037-18-9
Record name 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
7-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine
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Reactant of Route 6
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